1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a trifluoromethyl-substituted pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring and the trifluoromethyl group can interact with various biological targets, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the trifluoromethyl group may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. One common method involves the reaction of 4-(trifluoromethyl)pyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Trifluoromethyl-substituted pyridines: Compounds with similar trifluoromethyl-pyridine moieties, such as 4-(trifluoromethyl)pyridine.
Uniqueness
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the combination of its trifluoromethyl-pyridine and pyrrolidine structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8(18)17-5-3-10(7-17)19-11-6-9(2-4-16-11)12(13,14)15/h2,4,6,10H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRPGCNLZHCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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